molecular formula C7H4ClF2NO2 B13904491 4-Amino-5-chloro-2,3-difluorobenzoic acid

4-Amino-5-chloro-2,3-difluorobenzoic acid

Cat. No.: B13904491
M. Wt: 207.56 g/mol
InChI Key: GSGHFJDGWNGUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-chloro-2,3-difluorobenzoic acid is an organic compound with the molecular formula C7H4ClF2NO2. This compound is a derivative of benzoic acid, featuring amino, chloro, and difluoro substituents. It is a white to off-white crystalline powder and is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloro-2,3-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-chloro-3,5-difluorobenzonitrile, followed by selective reduction, diazotization, and chlorination . The reaction conditions often require the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-2,3-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and complex organic molecules used in pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Amino-5-chloro-2,3-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2,3-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-chloro-2,3-difluorobenzoic acid is unique due to its specific combination of amino, chloro, and difluoro substituents, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

4-amino-5-chloro-2,3-difluorobenzoic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1H,11H2,(H,12,13)

InChI Key

GSGHFJDGWNGUPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.